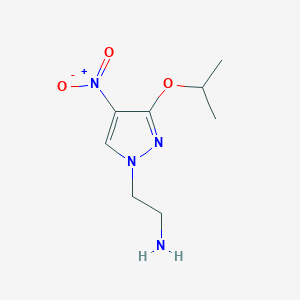
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, a toxic chemical found in various fermented foods and beverages, is linked to health concerns due to its genotoxic and carcinogenic properties. Extensive research has been conducted on its formation mechanisms, detection methods, and prevention strategies, providing valuable insights for mitigating its presence in food products (Weber & Sharypov, 2009).
Electrochemical Surface Finishing and Energy Storage Technology
Advancements in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids have been explored for applications in electroplating and energy storage. This review highlights the progress and potential of these technologies for various industrial applications (Tsuda, Stafford, & Hussey, 2017).
Urea Biosensors: Advances and Applications
The recent developments in biosensors for detecting and quantifying urea concentrations are significant, especially considering urea's role in various critical diseases and industries. This comprehensive review sheds light on the materials used for enzyme immobilization and the sensing parameters of urea biosensors (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs
Urease inhibitors have shown potential as drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The review delves into various classes of urease inhibitors and discusses the need for further exploration in this field to maximize their therapeutic potential (Kosikowska & Berlicki, 2011).
Urea Metabolism and Regulation in Ruminants
Urea plays a crucial role in the nitrogen metabolism of ruminants, and this review focuses on its utilization and regulation by rumen bacterial urease. It discusses the importance of urea in microbial protein synthesis and the strategies to improve urea utilization efficiency in ruminants (Jin et al., 2018).
Applications of Ureas in Drug Design
Ureas possess unique hydrogen-binding capabilities, making them crucial in drug-target interactions. This review summarizes the significance of ureas in drug design and highlights various urea derivatives used as modulators of biological targets, emphasizing their role in medicinal chemistry (Jagtap et al., 2017).
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-21-12-16(15-9-4-5-10-17(15)21)20-18(22)19-13-7-6-8-14(11-13)23-2/h4-12H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVJVTXUVJBJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)


![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)

